Methyl 2-methoxy-5-methylbenzoate
Overview
Description
Methyl 2-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 2-methoxy-5-methylbenzoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methoxy-5-methylbenzoate can be synthesized through the esterification of 2-methoxy-5-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: 2-methoxy-5-methylbenzoic acid.
Reduction: 2-methoxy-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-5-methylbenzoate involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic ring influence its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the context of its use .
Comparison with Similar Compounds
- Methyl 2-methoxybenzoate
- Methyl 4-methoxybenzoate
- Methyl 2,4-dimethoxybenzoate
Comparison: Methyl 2-methoxy-5-methylbenzoate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which influence its chemical reactivity and biological activity. Compared to methyl 2-methoxybenzoate, the additional methyl group in this compound can lead to different steric and electronic effects, impacting its reactivity and applications .
Biological Activity
Methyl 2-methoxy-5-methylbenzoate, also known by its chemical formula C10H12O3, is an aromatic ester that has garnered attention for its potential biological activities. This compound is characterized by the presence of both a methoxy group and a methyl group on the benzene ring, which influence its chemical reactivity and interactions with biological systems. Its applications span across various fields, including organic synthesis, medicinal chemistry, and the fragrance industry.
- Molecular Formula : C10H12O3
- Molecular Weight : Approximately 180.20 g/mol
The structural formula indicates that this compound is derived from 2-methoxy-5-methylbenzoic acid through esterification processes.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In studies conducted to evaluate its effectiveness:
- Bacterial Inhibition : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
- Fungal Activity : It also displayed antifungal properties, making it a candidate for further exploration in the development of antifungal treatments.
The biological activity of this compound can be attributed to its interaction with specific biomolecules. The methoxy and methyl groups are thought to enhance its binding affinity to microbial enzymes and receptors, thus disrupting their normal function. This interaction may lead to the inhibition of cell wall synthesis in bacteria or interference with fungal cell membrane integrity.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
Compound | Antimicrobial Activity | Notes |
---|---|---|
Methyl 2-methoxybenzoate | Moderate | Lacks additional methyl group |
Methyl 4-methoxybenzoate | Low | Less effective due to structural differences |
Methyl 2,4-dimethoxybenzoate | High | Enhanced activity due to multiple methoxy groups |
This table illustrates how the presence of both methoxy and methyl groups in this compound may contribute to its superior biological activity compared to its analogs.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Minimum Inhibitory Concentration (MIC) : The MIC for S. aureus was found to be 50 µg/mL, while for E. coli it was 100 µg/mL.
- Mechanism Insights : Further analysis suggested that the compound disrupts bacterial cell membranes, leading to cell lysis.
Application in Pharmaceutical Development
Another case study explored the potential of this compound as a precursor in synthesizing novel pharmaceutical agents. The compound's unique structure allows for modifications that could lead to derivatives with enhanced therapeutic profiles.
Properties
IUPAC Name |
methyl 2-methoxy-5-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-5-9(12-2)8(6-7)10(11)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFAUHCKFFZKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437143 | |
Record name | Methyl 2-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63113-79-1 | |
Record name | Methyl 2-methoxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-methoxy-5-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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